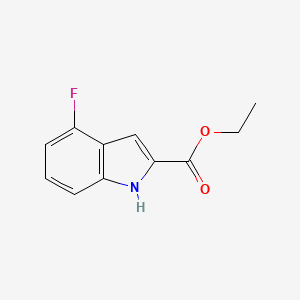

Ethyl 4-fluoro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXIEZAUJDKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624613 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-32-3 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This guide focuses on the robust and widely applicable Fischer indole synthesis as the primary synthetic route, offering a detailed mechanistic exploration, a step-by-step experimental protocol, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Fluorinated Indoles

Indole derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals and bioactive molecules. The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, with its fluorine substituent on the benzene ring of the indole nucleus, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The Core Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for the preparation of indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1]

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone or aldehyde, here ethyl pyruvate. This is a reversible reaction that forms the corresponding arylhydrazone.[2]

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine intermediate undergoes a concerted[3][3]-sigmatropic rearrangement, which is the rate-determining step of the reaction. This rearrangement results in the formation of a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[1]

-

Cyclization and Aromatization: The intermediate di-imine then undergoes an intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the formation of the aromatic indole ring.[1]

Causality Behind Experimental Choices

-

Starting Materials: (4-Fluorophenyl)hydrazine hydrochloride is often used as it is more stable and easier to handle than the free base. Ethyl pyruvate serves as the carbonyl component, directly providing the ethyl ester functionality at the 2-position of the indole ring.

-

Solvent: Ethanol is a common solvent for the initial hydrazone formation as it readily dissolves both starting materials. For the cyclization step, a higher boiling point solvent or a strong acid catalyst is often employed to provide the necessary energy for the[3][3]-sigmatropic rearrangement.

-

Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1] Polyphosphoric acid (PPA) is a particularly effective catalyst as it acts as both a strong acid and a dehydrating agent, driving the reaction towards the desired product. Sulfuric acid in ethanol is another common and effective choice. The choice of catalyst can influence the reaction rate and yield.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Fischer indole synthesis.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| (4-Fluorophenyl)hydrazine hydrochloride | C₆H₇FN₂·HCl | 162.59 |

| Ethyl pyruvate | C₅H₈O₃ | 116.12 |

| Ethanol (absolute) | C₂H₅OH | 46.07 |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

| Silica gel (for column chromatography) | SiO₂ | 60.08 |

Step-by-Step Procedure

Step 1: Formation of the Hydrazone

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

-

Add absolute ethanol to dissolve the starting material.

-

To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Fischer Indole Cyclization

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the flask while cooling in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the pure this compound as a solid. A patent for a similar synthesis reports a product purity of greater than 97% and a reaction yield of 64%.[4]

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

NH proton: A broad singlet typically in the range of δ 8.0-9.0 ppm.

-

Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) due to the fluorine substitution and coupling between the aromatic protons.

-

H3 proton: A singlet or a doublet with a small coupling constant in the range of δ 7.0-7.2 ppm.

-

Ethyl ester protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon: A signal in the range of δ 160-165 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 100-140 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

C2 and C3 carbons of the indole ring: Signals in the range of δ 100-130 ppm.

-

Ethyl ester carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₀FNO₂, MW: 207.20 g/mol ).

Conclusion

The Fischer indole synthesis provides an efficient and reliable pathway for the preparation of this compound. This guide has detailed the mechanistic underpinnings of this important reaction, provided a robust experimental protocol, and outlined the expected analytical data for the final product. The availability of this fluorinated indole building block is crucial for the advancement of drug discovery and materials science, enabling the synthesis of novel compounds with potentially enhanced properties.

References

Ethyl 4-fluoro-1H-indole-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-1H-indole-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the indole scaffold imparts unique electronic properties that can enhance metabolic stability and binding affinity in bioactive molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this versatile building block, intended for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Chemical modification of the indole ring is a cornerstone of drug discovery. The introduction of fluorine atoms, in particular, is a widely used strategy to modulate a molecule's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and bioavailability.[2]

This compound serves as a key intermediate in the synthesis of more complex molecules, especially in the development of novel therapeutic agents for indications including cancer and inflammatory diseases.[3] This guide delves into the essential chemical data and practical insights necessary to effectively utilize this compound in a research and development setting.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 348-32-3 | [4] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [4] |

| Molecular Weight | 207.2 g/mol | [4] |

| Appearance | Brown to reddish-brown solid | [4] |

| Melting Point | 121 °C | [4] |

| Boiling Point | 345.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.41 ± 0.30 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with coupling patterns influenced by the fluorine substituent. Key signals include the N-H proton (a broad singlet, typically > 11 ppm in DMSO-d₆), the C3-H proton (a singlet around 7 ppm), and the aromatic protons on the benzene ring (between 7 and 8 ppm).[1] The ethyl ester will present as a quartet (CH₂) and a triplet (CH₃).[1]

-

¹³C NMR: The carbon spectrum will display signals for the two rings of the indole core and the ethyl ester. The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the ester will appear significantly downfield (~160-165 ppm).

-

¹⁹F NMR: A single resonance is expected, characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): The ESI-HRMS (electrospray ionization-high resolution mass spectrometry) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.0717.

-

Infrared (IR) Spectroscopy: Key vibrational stretches include the N-H bond (around 3300-3400 cm⁻¹), the C=O of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations (around 1100-1250 cm⁻¹).

Synthesis and Methodology

The construction of the substituted indole ring is a pivotal step. The Reissert indole synthesis is a classic and effective method for preparing indole-2-carboxylic acids and their esters from o-nitrotoluenes.[5]

Workflow: Reissert Indole Synthesis

Caption: Reissert synthesis for this compound.

Experimental Protocol: Reissert Synthesis

Causality: This two-step protocol is chosen for its reliability. The initial base-catalyzed condensation creates the necessary pyruvate intermediate. The subsequent reductive cyclization is robust; the choice between iron in acetic acid or catalytic hydrogenation allows for flexibility based on available laboratory resources and substrate compatibility.

-

Step 1: Condensation Reaction.

-

To a solution of sodium ethoxide (NaOEt), prepared from sodium metal in absolute ethanol, add 3-fluoro-2-nitrotoluene and diethyl oxalate dropwise at a controlled temperature (e.g., 10 °C).

-

Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄).

-

Extract the product, ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.

-

-

Step 2: Reductive Cyclization.

-

Dissolve the crude pyruvate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add a reducing agent. For iron, add iron powder portion-wise while monitoring the exothermic reaction. For catalytic hydrogenation, add a catalyst like 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Heat the reaction mixture (e.g., to reflux for the iron method) and monitor by TLC.

-

Upon completion, filter the reaction mixture (hot, if using iron, to remove iron salts, or through Celite for Pd/C).

-

Concentrate the filtrate. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[5]

-

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the interplay between the electron-rich indole nucleus, the electron-withdrawing ester group, and the electronegative fluorine atom.

Key Reactivity Sitesdot

mol [label=<

A [label="N-H Acidity & Nucleophilicity\n(Alkylation, Acylation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Electrophilic Aromatic Substitution\n(Mainly C3, some C5/C7)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Ester Group Reactions\n(Hydrolysis, Amidation, Reduction)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> mol [arrowhead=vee, dir=back, label=" 1"]; B -> mol [arrowhead=vee, dir=back, label=" 2"]; C -> mol [arrowhead=vee, dir=back, label=" 3"]; }

References

Ethyl 4-fluoro-1H-indole-2-carboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-fluoro-1H-indole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (C₁₁H₁₀FNO₂), a key heterocyclic compound frequently utilized in medicinal chemistry and materials science. Understanding its spectral signature is paramount for confirming its identity, purity, and structural integrity during synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Relevance

The unique arrangement of the indole core, substituted with an electronegative fluorine atom and an ethyl ester group, gives rise to a distinct and interpretable spectral profile. The fluorine atom at the C4 position, in particular, introduces characteristic couplings in both ¹H and ¹³C NMR spectra, which are critical for unambiguous structural confirmation.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A robust and self-validating protocol for acquiring high-quality NMR data is essential for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for observing exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~11.0-12.0 (DMSO-d₆) or ~8.8 (CDCl₃) | Broad Singlet | N/A | 1H |

| H -3 | ~7.1-7.2 | Doublet of Doublets (dd) | ³J(H,H) ≈ 2-3, ⁴J(H,F) ≈ 1-2 | 1H |

| H -5 | ~6.8-6.9 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 10-12 | 1H |

| H -6 | ~7.2-7.3 | Triplet of Doublets (td) | ³J(H,H) ≈ 8, ⁵J(H,F) ≈ 5 | 1H |

| H -7 | ~7.4-7.5 | Doublet (d) | ³J(H,H) ≈ 8 | 1H |

| O-CH₂ -CH₃ | ~4.4-4.5 | Quartet (q) | ³J(H,H) ≈ 7 | 2H |

| O-CH₂-CH₃ | ~1.4-1.5 | Triplet (t) | ³J(H,H) ≈ 7 | 3H |

Causality Behind Assignments:

-

N-H Proton: The indole N-H proton is significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly solvent-dependent.

-

Aromatic Protons: The fluorine at C4 exerts a strong electronic influence. The proton at C5 is significantly upfield and shows a large four-bond coupling (⁴J) to fluorine. The H-6 and H-7 protons are found further downfield, with their multiplicities determined by coupling to adjacent protons and smaller, long-range couplings to fluorine.

-

Ethyl Group: The ethyl ester protons exhibit a classic quartet and triplet pattern due to mutual ³J coupling, a hallmark of this functional group.

References

crystal structure of Ethyl 4-fluoro-1H-indole-2-carboxylate

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Landscape of Ethyl 4-fluoro-1H-indole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its molecular architecture, the rationale behind its synthesis and crystallization, and the profound impact of fluorine substitution on its structural and electronic properties. This document is intended for professionals engaged in drug discovery, organic synthesis, and crystallographic studies.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] The title compound, this compound, combines these two powerful motifs. The fluorine atom at the 4-position of the indole ring introduces unique electronic properties and potential for specific intermolecular interactions, making it a valuable building block for novel therapeutic agents and advanced materials.[3][4]

This guide offers a detailed examination of this molecule, beginning with its synthesis and the critical process of obtaining single crystals suitable for X-ray diffraction. While a definitive, publicly deposited crystal structure for this compound is not available as of this writing, we will conduct a rigorous analysis based on the known crystal structure of its parent compound, Ethyl 1H-indole-2-carboxylate.[5][6] This comparative approach allows us to provide expert insights into the predicted structural features and the likely influence of the C4-fluoro substituent on molecular geometry and crystal packing.

Synthesis and Single Crystal Growth

The synthesis of this compound can be achieved through several established routes for indole synthesis. The Fischer indole synthesis is a classic and reliable method. The process begins with the condensation of an appropriately substituted phenylhydrazine with an α-keto ester, followed by acid-catalyzed cyclization.[7][8] Subsequent purification and crystallization are paramount for obtaining high-purity material for structural analysis.

Experimental Protocol: Synthesis and Crystallization

-

Step 1: Hydrazone Formation. (3-Fluorophenyl)hydrazine is reacted with ethyl pyruvate in an ethanol solution, typically with a catalytic amount of acetic acid. The mixture is refluxed for 2-4 hours to form the corresponding hydrazone.

-

Step 2: Fischer Indolization. The crude hydrazone is subjected to cyclization without extensive purification. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, is used at elevated temperatures (80-100 °C) to drive the intramolecular cyclization and elimination of ammonia, yielding a mixture of indole isomers.

-

Step 3: Purification. The reaction mixture is cooled, quenched with ice water, and neutralized. The crude product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

-

Step 4: Crystallization. High-purity fractions are combined and concentrated. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as methanol or an ethanol/hexane mixture, over several days at room temperature.

Workflow for Synthesis and Crystallization

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (396075-01-7) for sale [vulcanchem.com]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Fluoroindole Scaffold

An In-depth Technical Guide to the Biological Activity of 4-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows it to mimic peptide motifs and interact with numerous biological targets, making it a fertile ground for drug discovery.[3] The strategic incorporation of a fluorine atom, particularly at the 4-position, significantly enhances the therapeutic potential of the indole core.[4][5] This modification can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved potency and a more desirable drug profile.[6] Consequently, 4-fluoroindole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects, and as potent enzyme inhibitors.[4][7][8] This guide provides a technical exploration of the synthesis, biological activities, and therapeutic applications of these valuable derivatives.

The Foundation: Synthesis of the 4-Fluoroindole Core

The biological exploration of 4-fluoroindole derivatives is critically dependent on robust and efficient synthetic methodologies. Several classical and modern methods are employed for the construction of the core indole ring system, with the choice of route often dictated by the availability of starting materials and the desired substitution patterns.

The Fischer indole synthesis is a venerable and widely used method, typically involving the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine with an appropriate aldehyde or ketone.[9] While effective, this method can sometimes suffer from low yields or the formation of unwanted regioisomers, particularly with unsymmetrical ketones.[9] Other notable methods include the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, and modern strategies employing palladium-catalyzed cross-coupling reactions followed by cyclization.[10]

A particularly efficient and scalable route for producing 4-fluoroindole is a variation of the Leimgruber–Batcho indole synthesis, which utilizes 2-fluoro-6-nitrotoluene as a readily available starting material.[11] This method avoids some of the harsh conditions of the traditional Fischer synthesis and often provides cleaner products with high yields.

Experimental Protocol: Synthesis of 4-Fluoroindole via Leimgruber–Batcho Approach

This protocol outlines a two-step process starting from 2-fluoro-6-nitrotoluene. The causality behind this choice lies in its high efficiency and the formation of a key enamine intermediate which readily cyclizes to the desired indole.[11]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a 50 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).

-

Under constant stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol). This reagent acts as both a reactant and a dehydrating agent, driving the condensation reaction forward.

-

Heat the mixture to reflux and maintain for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude intermediate product (approx. 4.2g, ~100% yield), which can be used in the next step without further purification.[11]

Step 2: Reductive Cyclization to 4-Fluoroindole

-

In a 50 mL reaction flask, dissolve the crude intermediate from Step 1 (2.1g, 10 mmol) in methanol (10 mL).

-

Add palladium on charcoal (5% Pd, 300 mg) to the solution. Palladium is a highly effective catalyst for the reduction of the nitro group to an amine, which is essential for the subsequent cyclization.

-

Heat the mixture and stir under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) overnight. The hydrogenation simultaneously reduces the nitro group and facilitates the intramolecular cyclization to form the indole ring.

-

After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.

-

Purify the residue using silica gel column chromatography to yield the final product.[11]

Caption: Leimgruber-Batcho synthesis of 4-fluoroindole.

Key Biological Activities and Therapeutic Potential

The 4-fluoroindole scaffold is a versatile building block for developing therapeutic agents across multiple disease areas.[6] The fluorine substituent enhances biological activity and provides a valuable tool for modulating physicochemical properties.[4]

Antimicrobial Agents

Indole derivatives have long been recognized for their antimicrobial properties.[8][12] Fluorination can further enhance this activity. Several 4-fluoroindole derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13]

Mechanism & Spectrum: The mechanisms of action are diverse, but some indole derivatives are known to function as efflux pump inhibitors, which are proteins that bacteria use to expel antibiotics.[13] By inhibiting these pumps, the compounds can restore the efficacy of conventional antibiotics. For instance, 4-fluoroindole itself has been shown to enhance the susceptibility of the multidrug-resistant pathogen Pseudomonas aeruginosa to the aminoglycoside antibiotic kanamycin.[14] Studies have shown that derivatives with electron-withdrawing groups exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[12]

Data Summary: Antibacterial Activity

| Compound ID | Target Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| 6f | S. aureus | 100 | 19 | [12] |

| E. coli | 100 | 16 | [12] | |

| 6i | S. aureus | 100 | 20 | [12] |

| E. coli | 100 | 18 | [12] | |

| 6k | S. aureus | 100 | 21 | [12] |

| E. coli | 100 | 17 | [12] | |

| Ampicillin | S. aureus | 100 | 25 | [12] |

| (Standard) | E. coli | 100 | 23 | [12] |

Note: Compound IDs refer to those in the cited literature.

Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Method)

This protocol provides a self-validating system for screening the antibacterial activity of newly synthesized 4-fluoroindole derivatives.[12]

-

Preparation of Media: Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.

-

Inoculum Preparation: Culture the test bacteria (S. aureus, E. coli) in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared bacterial inoculum.

-

Compound Application:

-

Dissolve the synthesized fluoroindole derivatives and a standard antibiotic (e.g., Ampicillin) in a suitable solvent like DMF to achieve desired concentrations (e.g., 50 µg/mL and 100 µg/mL).[12]

-

Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a separate disc. A disc with the solvent (DMF) alone serves as a negative control.

-

-

Incubation: Incubate the plates at 37°C for 24 hours.[12]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm). A larger zone indicates greater antibacterial activity.[12]

Caption: Workflow for the Agar Diffusion Method.

Anticancer Agents

The indole scaffold is prevalent in many anticancer drugs, and 4-fluoroindole derivatives are actively being investigated as next-generation therapeutics.[1][2] They serve as reactants for preparing inhibitors of key cancer-related targets like tryptophan dioxygenase (TDO), which is involved in immune modulation, and histone deacetylases (HDACs).[7]

Targets & Mechanisms: The antiproliferative activity of these derivatives often stems from their ability to inhibit critical cellular processes. For example, certain indole derivatives function as potent inhibitors of tubulin polymerization, arresting the cell cycle and leading to apoptosis.[2] Others act as inhibitors of protein kinases, which are crucial signaling proteins often dysregulated in cancer.[2] The presence of a carbonyl group at position 2 (oxindole) or a spiro-ring at position 3 has been shown to increase cytotoxicity in cancer cells.[2]

Data Summary: Antiproliferative Activity

| Compound Class | Cell Line | IC50 (µM) | Biological Target | Reference |

| Spirooxindole-maleimide | MCF-7 (Breast) | 3.88 - 5.83 | HER2/HER3 Kinase | [2] |

| Indole-Chalcone | Various | 0.0003 - 0.009 | Tubulin Polymerization | [2] |

Agents for Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, chronic neuroinflammation, and the aggregation of misfolded proteins.[15][16][17] Indole-based compounds are well-suited to tackle this multifactorial challenge due to their inherent antioxidant and anti-inflammatory properties.[16][18]

Mechanism & Targets: The 4-fluoroindole core is a key building block for developing drugs that target neurological disorders.[4] A significant area of interest is the modulation of neurotransmitter systems. For example, fluorinated derivatives of 5,6-dihydroxytryptamine (structurally related to the neurotransmitter serotonin) have been synthesized from 4-fluoroindole precursors.[19] These compounds showed a dramatically increased affinity—up to 32-fold higher—for the serotonin transporter (SERT) compared to their non-fluorinated counterparts.[19] This makes them powerful tools for studying the serotonergic system and developing novel antidepressants (Selective Serotonin Reuptake Inhibitors, or SSRIs) or agents for neurodegenerative conditions where this system is implicated.[7][19]

Caption: Inhibition of serotonin (5-HT) reuptake by a 4-fluoroindole derivative.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-fluoroindole derivatives is not solely dictated by the core structure but is finely tuned by the nature and position of various substituents. Understanding these Structure-Activity Relationships (SAR) is paramount for rational drug design.

-

The 4-Fluoro Group: The fluorine atom at the C4 position is a critical determinant of activity. In the case of 5,6-dihydroxytryptamine derivatives, this substitution increased acidity and decreased the potential for oxidation, while dramatically boosting affinity for the serotonin transporter.[19] In dipeptidyl peptidase IV (DPP-IV) inhibitors, introducing a fluorine to the 4-position of a related pyrrolidine scaffold enhanced the inhibitory effect.[20] This is often attributed to fluorine's ability to form favorable electronic interactions with target proteins and block sites of metabolic degradation.

-

Substitution at N1: The indole nitrogen is a common site for derivatization. Alkylation or acylation at this position can significantly alter a compound's physical properties (like solubility) and its interaction with biological targets.

-

Substitution at C2 and C3: These positions on the pyrrole ring are crucial for activity. As noted, introducing an oxindole or spiro-ring at C2/C3 can enhance anticancer cytotoxicity.[2] In the search for serotonin uptake inhibitors, modifications at the C3 position with various side chains have been extensively explored to optimize potency and selectivity.[7]

Caption: Key positions for SAR studies on the 4-fluoroindole scaffold.

Conclusion and Future Perspectives

4-Fluoroindole derivatives represent a highly valuable and versatile class of molecules in modern drug discovery. The strategic placement of a fluorine atom on the privileged indole scaffold imparts unique chemical and biological properties that have been successfully leveraged to develop potent antimicrobial, anticancer, and neuro-modulatory agents. The established synthetic routes provide a solid foundation for generating diverse chemical libraries for further screening.

Future research will likely focus on several key areas:

-

Novel Targets: Exploring the activity of 4-fluoroindole libraries against new and emerging biological targets.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs, particularly in oncology and infectious diseases.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical testing to assess their safety, efficacy, and pharmacokinetic profiles, with the ultimate goal of initiating clinical trials.

The compelling body of evidence strongly suggests that the 4-fluoroindole core will continue to be a fruitful starting point for the development of innovative therapeutics to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Indole-2-Carboxylate Scaffold in Modern Drug Discovery

An In-Depth Technical Guide on the Potential Mechanism of Action of Ethyl 4-fluoro-1H-indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a wide spectrum of pharmacological activities including anti-inflammatory, antiviral, and anticancer effects.[1][3] A common strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. This substitution can profoundly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological potency and a more favorable pharmacokinetic profile.[1][4]

This compound sits at the intersection of these two important chemical motifs. While this specific molecule is often cited as a key synthetic intermediate for more complex therapeutic agents, a detailed, publicly available dossier on its intrinsic mechanism of action is not extensively documented.[5] This guide, therefore, aims to provide an in-depth exploration of its potential mechanisms of action. By synthesizing data from structurally related indole-2-carboxylate derivatives, we will construct a scientifically grounded hypothesis regarding its biological targets and cellular effects. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar fluorinated indole compounds.

The indole-2-carboxylate core is a recurring feature in compounds demonstrating significant biological activity. Research has shown that derivatives of this scaffold are active in several key therapeutic areas. The specific functional groups attached to the indole ring system dictate the ultimate biological target and pharmacological outcome.

-

Anticancer Activity: Numerous indole derivatives have been investigated for their anti-proliferative effects.[3] Specific indole-2-carboxamides have been identified as multi-target kinase inhibitors, while other derivatives show cytotoxic effects through induction of apoptosis.[3][6] 4-Fluoro-1H-indole-2-carboxylic acid, the hydrolyzed parent acid of the title compound, is explicitly mentioned as a crucial building block for developing novel anti-cancer drugs.[5]

-

Antiviral Activity: The indole nucleus is integral to several antiviral drugs.[1] Research into indole-2-carboxylate derivatives has revealed compounds with potent activity against a range of viruses, including Coxsackie B3 virus and Influenza A.[7][8] More specifically, indole-2-carboxylic acid itself was identified as a potential inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[9]

-

Enzyme Inhibition for Immunotherapy: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are high-value targets in cancer immunotherapy. They are involved in tryptophan metabolism, which can suppress the immune response within the tumor microenvironment. A number of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO, demonstrating the scaffold's potential in modulating immune responses.[10]

Part 2: Hypothesized Mechanisms of Action for this compound

Based on the established activities of its structural analogs, we can postulate several plausible mechanisms of action for this compound. It is conceivable that the molecule acts as a pro-drug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the primary active species.

Hypothesis 1: Inhibition of Cancer-Associated Enzymes

Given that indole-2-carboxylic acids are explored as enzyme inhibitors, it is highly probable that the 4-fluoro derivative targets key enzymatic pathways.

A. IDO1/TDO Dual Inhibition: The Kynurenine pathway, initiated by IDO1 or TDO, is a critical mechanism of immune escape for tumors. Inhibiting these enzymes can restore T-cell-mediated anti-tumor immunity. Indole-2-carboxylic acid derivatives have shown potent dual inhibition of both enzymes.[10] The mechanism likely involves the carboxylate group coordinating with the heme iron in the enzyme's active site, mimicking the native substrate, tryptophan. The 4-fluoro substitution could enhance binding affinity through favorable electrostatic interactions.

B. HIV-1 Integrase Inhibition: HIV-1 integrase is a metalloenzyme that requires two Mg²⁺ ions for its catalytic activity in integrating the viral DNA into the host genome. Indole-2-carboxylic acid has been shown to chelate these magnesium ions within the active site, thereby inhibiting the strand transfer step.[9] The indole nitrogen and the carboxylate oxygen atoms are critical for this chelating interaction.

Table 1: Representative Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| 6-acetamido-indole-2-carboxylic acid | IDO1 | 1.17 µM | [10] |

| 6-acetamido-indole-2-carboxylic acid | TDO | 1.55 µM | [10] |

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 µM | [9] |

| Optimized Indole-2-carboxylic acid derivative | HIV-1 Integrase | 3.11 µM |[9] |

Caption: Hypothetical competitive inhibition of a target enzyme.

Hypothesis 2: Modulation of Kinase Signaling Pathways

Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR-2, as well as cell cycle-related kinases like CDK2.[6]

Inhibition of these kinases would block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis. For example, blocking the EGFR/HER2 pathway would prevent the activation of the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis. The 4-fluoro-indole moiety would likely occupy the hydrophobic ATP-binding pocket of the kinase domain.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To move from hypothesis to validated mechanism, a structured, multi-step experimental approach is required. This workflow represents a self-validating system, where each step builds upon the last to confirm or refute the proposed biological activity.

Step 1: Phenotypic Screening & Viability Assays

-

Objective: To confirm the biological activity of this compound and identify sensitive cell lines.

-

Protocol: MTT Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the test compound (from 0.1 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Step 2: Target Deconvolution & Identification

-

Objective: To identify the specific molecular target(s) of the compound.

-

Protocol: Kinome Profiling (e.g., Kinase-Glo® Assay)

-

Assay Setup: Utilize a commercial kinase panel service or an in-house platform covering a broad range of human kinases.

-

Compound Incubation: Incubate a fixed concentration of the compound (e.g., 1 µM or 10 µM) with each kinase in the presence of its specific substrate and ATP.

-

Activity Measurement: Use a luminescence-based assay (like Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a high signal indicates inhibition.

-

Hit Identification: Identify kinases whose activity is significantly inhibited by the compound.

-

Step 3: Cellular Pathway Validation

-

Objective: To confirm that the compound engages the identified target in a cellular context and modulates the expected downstream signaling pathway.

-

Protocol: Western Blotting

-

Cell Lysis: Treat a sensitive cell line (identified in Step 1) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-AKT, total AKT). Use a loading control (e.g., GAPDH) to ensure equal loading.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. A decrease in the phosphorylated form of the target and its substrates would validate the mechanism.

-

Caption: Experimental workflow for MoA elucidation.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its core structure suggests significant, untapped therapeutic potential. Based on extensive research into its close chemical relatives, its mechanism of action likely involves the inhibition of key enzymes critical to disease progression, such as immunomodulatory dioxygenases (IDO1/TDO) or viral integrases, or the modulation of dysregulated protein kinase signaling pathways in cancer. The fluorine atom at the 4-position is expected to enhance these interactions and improve the molecule's drug-like properties.

The true mechanism can only be confirmed through rigorous experimental validation. The proposed workflow, moving from broad phenotypic screening to specific target engagement and pathway analysis, provides a clear and robust framework for elucidating the precise biological function of this promising compound. Further investigation is warranted to unlock its full potential as a lead compound in future drug discovery programs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-2-carboxylate: Synthesis, History, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-1H-indole-2-carboxylate, a key fluorinated heterocyclic building block in modern medicinal chemistry. The document delves into the historical context of its development, driven by the strategic incorporation of fluorine in drug design and the evolution of indole synthesis methodologies. Detailed procedural insights and mechanistic discussions are provided for its preparation via the Fischer, Leimgruber-Batcho, and Reissert indole syntheses. The guide further explores the compound's critical role as a versatile intermediate in the development of therapeutic agents, with a focus on its application in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] The 4-fluoroindole moiety, in particular, has emerged as a valuable component in the design of novel therapeutics, enhancing the efficacy and selectivity of drug candidates.[3] this compound serves as a pivotal building block for accessing this valuable chemical space, enabling the synthesis of a diverse range of biologically active compounds.

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the parallel advancements in indole synthesis methodologies and the increasing appreciation for fluorine in drug design. The historical context is therefore best understood through the lens of the development of robust synthetic routes capable of accommodating fluorinated precursors.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several established indole ring-forming reactions. The choice of method often depends on the availability and substitution pattern of the starting materials. The three most prominent and historically significant routes are the Fischer, Leimgruber-Batcho, and Reissert indole syntheses.

Caption: Retrosynthetic analysis of this compound.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[4][5] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4] For the synthesis of this compound, 3-fluorophenylhydrazine and ethyl pyruvate are the logical starting materials.

Mechanism:

-

Hydrazone Formation: 3-Fluorophenylhydrazine reacts with ethyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement).

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by intramolecular cyclization with the elimination of ammonia to form the indole ring.

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add ethyl pyruvate (1.05 eq) and stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The formed hydrazone can be isolated by filtration or used directly in the next step.

-

Cyclization: The crude hydrazone is suspended in a suitable solvent such as ethanol, acetic acid, or toluene. An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added, and the mixture is heated to reflux for 4-12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Leimgruber-Batcho Indole Synthesis: A Milder Alternative

Developed by Willy Leimgruber and Andrew Batcho, this method offers a high-yield and milder alternative to the Fischer synthesis, particularly advantageous when starting from o-nitrotoluenes.[7][8] The key starting material for this compound would be 3-fluoro-2-nitrotoluene.

Mechanism:

-

Enamine Formation: 3-Fluoro-2-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-nitrostyrene intermediate.[7]

-

Reductive Cyclization: The nitro group of the intermediate is reduced to an amine, which then undergoes spontaneous cyclization and elimination of dimethylamine to form the indole ring.[7] A variety of reducing agents can be employed, including palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[7]

Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis (adapted for 4-fluoroindole) [3][9]

-

Synthesis of (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine: A mixture of 2-fluoro-6-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq) in DMF is heated at 115-125 °C for 18-24 hours.[9] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Reductive Cyclization to 4-Fluoroindole: The crude enamine is dissolved in methanol or ethanol. Palladium on carbon (10 mol%) is added, and the mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (0.2-3.0 MPa) at 15-30 °C for 3-12 hours.[9] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated. The resulting 4-fluoroindole can then be carboxylated and esterified to yield the final product.

The Reissert Indole Synthesis: A Route via o-Nitrophenylpyruvates

The Reissert synthesis provides another pathway from o-nitrotoluenes.[6][10] It involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]

Mechanism:

-

Condensation: 3-Fluoro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate.[6]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is reduced (e.g., with zinc in acetic acid or catalytic hydrogenation), and the resulting amine undergoes intramolecular cyclization to form the indole-2-carboxylic acid ester.[2][6]

Experimental Protocol: Reissert Indole Synthesis (adapted) [2][11]

-

Condensation: To a solution of potassium ethoxide (prepared from potassium metal and absolute ethanol) in anhydrous ether, add a mixture of 3-fluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 2-3 hours. The resulting potassium salt of the pyruvate is filtered and washed with ether.

-

Reductive Cyclization: The potassium salt is suspended in glacial acetic acid and subjected to reduction. This can be achieved by the portion-wise addition of zinc dust while maintaining the temperature below 40°C, or through catalytic hydrogenation with a platinum or palladium catalyst.

-

Work-up and Purification: The reaction mixture is filtered to remove inorganic salts or the catalyst. The filtrate is poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Materials | Key Advantages | Potential Challenges |

| Fischer Indole Synthesis | 3-Fluorophenylhydrazine, Ethyl Pyruvate | Versatile, well-established. | Can require harsh acidic conditions; potential for regioisomer formation with unsymmetrical ketones. |

| Leimgruber-Batcho Synthesis | 3-Fluoro-2-nitrotoluene | High yields, milder conditions, often cleaner reactions. | Availability of substituted o-nitrotoluenes can be a limitation. |

| Reissert Indole Synthesis | 3-Fluoro-2-nitrotoluene, Diethyl Oxalate | Good for indole-2-carboxylates, avoids handling hydrazines. | Requires a strong base for the initial condensation; reduction step needs careful control. |

Applications in Drug Discovery

This compound is a highly valuable intermediate for the synthesis of complex molecules with therapeutic potential. Its utility is demonstrated in the development of inhibitors for several key biological targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in the pathogenesis of various diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[12][13] The indole nucleus is a common feature in many GSK-3 inhibitors. Ethyl 5-fluoro-1H-indole-2-carboxylate, a close analog of the title compound, has been utilized in the synthesis of potent GSK-3β inhibitors.[14][15] The 4-fluoro substitution pattern is expected to similarly influence the pharmacological properties of such inhibitors.

CRTH2 Antagonists

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin D2 and is involved in allergic inflammation.[16] Antagonists of this receptor are being investigated for the treatment of asthma and other allergic conditions. Indole-based structures have been identified as potent CRTH2 antagonists.[17] The 4-fluoroindole scaffold, accessible from this compound, can be incorporated into these antagonists to potentially enhance their potency and pharmacokinetic profiles.

Conclusion

This compound stands as a testament to the synergy between synthetic methodology development and the strategic application of fluorine in medicinal chemistry. While its own "discovery" may be embedded within broader research programs, its importance as a versatile building block is undeniable. The Fischer, Leimgruber-Batcho, and Reissert syntheses all provide viable and robust pathways to this key intermediate, each with its own set of advantages and considerations. As the demand for more sophisticated and effective therapeutic agents continues to grow, the role of well-designed, fluorinated building blocks like this compound in accelerating drug discovery will only become more critical.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 10. Reissert_indole_synthesis [chemeurope.com]

- 11. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wiley.com [wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated derivative of the indole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and spectroscopic characterization, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Core Identifiers and Chemical Properties

A foundational aspect of any chemical entity is its unique set of identifiers and characteristic properties. This section provides a consolidated summary of the key data for this compound.

| Identifier | Value | Source |

| CAS Number | 348-32-3 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₀FNO₂ | ChemicalBook[1] |

| Molecular Weight | 207.2 g/mol | ChemicalBook[1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Fluoro-1H-indole-2-carboxylic acid ethyl ester | ChemicalBook[1] |

| Canonical SMILES | CCOC(=O)c1cc2cccc(F)c2[nH]1 | N/A |

| Melting Point | 121 °C | ChemicalBook[1] |

| Boiling Point | 345.9±22.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.291±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

Synthesis of this compound: Established Methodologies

The synthesis of indole derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. The two most prominent methods for the synthesis of indole-2-carboxylates are the Fischer Indole Synthesis and the Reissert Indole Synthesis.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[2][3] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to yield the indole.[2]

For the synthesis of this compound, the logical starting materials would be (3-fluorophenyl)hydrazine and ethyl pyruvate.

Conceptual Workflow for Fischer Indole Synthesis:

Caption: Conceptual workflow of the Fischer Indole Synthesis.

Experimental Protocol Insight:

-

Hydrazone Formation: Equimolar amounts of (3-fluorophenyl)hydrazine and ethyl pyruvate are refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce cyclization. The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

The Reissert Indole Synthesis: An Alternative Route

The Reissert indole synthesis offers another powerful method for the preparation of indole-2-carboxylic acids and their esters.[5] This approach begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester.[5] Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylate.[5]

For the synthesis of this compound, the starting material would be 2-fluoro-6-nitrotoluene.

Conceptual Workflow for Reissert Indole Synthesis:

Caption: Conceptual workflow of the Reissert Indole Synthesis.

Experimental Protocol Insight:

A general procedure for the Reissert synthesis would entail:

-

Condensation: 2-Fluoro-6-nitrotoluene is treated with a strong base, such as sodium ethoxide, to generate a carbanion, which then reacts with diethyl oxalate in a condensation reaction to yield ethyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate.

-

Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine, which spontaneously cyclizes to form the indole ring. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[4] The final product is then isolated and purified.

Applications in Medicinal Chemistry and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[6] The introduction of a fluorine atom can significantly enhance the therapeutic potential of these molecules. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[7]

While specific biological activity data for this compound is not extensively detailed in the provided search results, its structural features suggest its potential as a valuable building block in several therapeutic areas:

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase.[4] The 4-fluoro substituent could potentially enhance the potency and pharmacokinetic profile of such inhibitors.

-

Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. The development of novel indole-2-carboxamides as inhibitors of kinases such as EGFR and CDK2 is an active area of research.[8]

-

Antitubercular Agents: Indole-2-carboxamides have also shown promise as inhibitors of Mycobacterium tuberculosis.[5]

The primary role of this compound in these contexts is as a key intermediate. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.

Workflow for the Utilization of this compound in Drug Discovery:

Caption: A typical workflow for utilizing the title compound in drug discovery.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons on the indole ring will appear in the region of 7.0-7.8 ppm, with their splitting patterns influenced by the fluorine substituent. The NH proton will likely appear as a broad singlet at a downfield chemical shift (above 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at around 160-165 ppm. The carbons of the ethyl group will be observed in the upfield region (around 60 ppm for the CH₂ and 14 ppm for the CH₃). The aromatic carbons of the indole ring will resonate between 100 and 140 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₀FNO₂). Common fragmentation patterns for indole esters would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

A strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching of the ester group.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the 2800-3100 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

-

A C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis can be achieved through established methods such as the Fischer and Reissert indole syntheses. The presence of the 4-fluoro substituent makes it an attractive building block for the development of novel therapeutic agents with potentially improved pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted and will likely lead to the discovery of new drug candidates. This guide provides a solid foundation of its chemical properties and synthetic routes to aid researchers in their future investigations.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Homologs and Analogs of Ethyl 4-fluoro-1H-indole-2-carboxylate: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract